molecular formula C6H15NO B13901326 4-(Methylamino)pentan-2-ol

4-(Methylamino)pentan-2-ol

Cat. No.: B13901326
M. Wt: 117.19 g/mol
InChI Key: GJXMSASDQMEPIH-UHFFFAOYSA-N
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Description

4-(Methylamino)pentan-2-ol is a secondary alcohol with a methylamino (-NHCH₃) substituent at the fourth carbon of a pentan-2-ol backbone. Its molecular formula is C₆H₁₅NO (molecular weight: 117.19 g/mol) .

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

4-(methylamino)pentan-2-ol

InChI

InChI=1S/C6H15NO/c1-5(7-3)4-6(2)8/h5-8H,4H2,1-3H3

InChI Key

GJXMSASDQMEPIH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)O)NC

Origin of Product

United States

Preparation Methods

Direct Reductive Amination of 2-Pentanone with Methylamine

An alternative approach involves the reductive amination of 2-pentanone with methylamine directly:

  • Reaction Conditions:

    • Reactants: 2-pentanone and methylamine

    • Reducing agents: Sodium cyanoborohydride, sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation (e.g., hydrogen gas with Pd/C)

    • Solvents: Anhydrous ethanol or ether

    • Temperature: Typically 0–5 °C for reduction steps; room temperature for imine formation

  • This method proceeds via imine formation between the ketone and methylamine, followed by reduction to the amino alcohol.

  • Industrial processes may use continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reactant concentration to maximize yield and purity.

Comparative Summary of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Reductive amination of acetyl acetone Acetyl acetone (2,4-pentanedione) Methylamine, nickel-aluminum alloy, aqueous base, 60–100 °C Avoids pyrophoric reagents; one-pot process; scalable Requires handling of metal alloy; moderate temperature
Sodium metal reduction in mixed solvents Acetyl acetone Sodium metal, isopropanol-THF, isolation of intermediates Established method Uses pyrophoric sodium; multi-step with isolation
Direct reductive amination of 2-pentanone 2-Pentanone Methylamine, NaBH4 or LiAlH4 or catalytic hydrogenation, ethanol/ether, 0–5 °C Straightforward; adaptable to continuous flow Requires careful control of reduction conditions
Catalytic hydrogenation of ketoenamine Ketoenamine intermediate H2 gas, Pd/C catalyst, pressure reactor Clean reduction; no stoichiometric reductants Requires high-pressure equipment

Detailed Reaction Conditions and Parameters

Molar Ratios and Reaction Times

  • Molar ratio of diketone to methylamine: 1.0:1.0 to 1.0:1.5, optimally around 1.0:1.2.

  • Reaction time for ketoenamine formation: 30 minutes to 5 hours; typically 2–3 hours.

  • Reduction step: 10 to 50 minutes, often 20 to 40 minutes at 60–100 °C.

Solvents

  • Water is used for the ketoenamine formation step.

  • Toluene, xylene, ethylbenzene, or monochlorobenzene are preferred solvents for subsequent steps, especially for benzoylation in related derivatives.

  • Anhydrous ethanol or ether solvents are used in reductive amination and reduction steps.

Catalysts and Reducing Agents

  • Nickel-aluminum alloy in aqueous base for reduction.

  • Sodium borohydride or lithium aluminum hydride for laboratory scale reductions.

  • Palladium on carbon catalyst under hydrogen gas for catalytic hydrogenation.

Research Findings and Industrial Relevance

  • The one-pot synthesis route via ketoenamine intermediate and nickel-aluminum alloy reduction is favored industrially due to elimination of pyrophoric reagents and fewer isolation steps, enhancing safety and scalability.

  • Continuous flow reactors have been implemented to improve reaction control, yield, and reproducibility in industrial settings.

  • The compound serves as a key intermediate in the synthesis of internal electron donors for Ziegler-Natta catalysts, impacting polymerization processes.

Data Table: Key Preparation Parameters

Parameter Range/Value Notes
Molar ratio (diketone:methylamine) 1.0:1.0 to 1.0:1.5 Optimal ~1.0:1.2
Ketoenamine formation time 30 min to 5 h Preferably 2–3 h
Reduction temperature 60–100 °C Preferably 70–90 °C
Reduction time 10–50 min Typically 20–40 min
Solvents Water, toluene, ethanol, ether Water for ketoenamine; organic solvents for reduction
Reducing agents Ni-Al alloy, NaBH4, LiAlH4, Pd/C Ni-Al alloy preferred industrially

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The amine group in this compound can undergo substitution reactions with halides or other electrophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Primary amines

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

4-(Methylamino)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(Methylamino)pentan-2-ol involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile in various reactions, forming bonds with electrophilic centers. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments.

Comparison with Similar Compounds

Research and Application Gaps

  • Synthetic Challenges: Derivatives like 1-(3,6-dichlorocarbazol-9-yl)-4-(methylamino)pentan-2-ol require multi-step synthesis, complicating scalability .
  • Pharmacological Potential: The methylamino-alcohol motif is recurrent in bioactive compounds (e.g., HSP90 inhibitors), suggesting unexplored therapeutic avenues .

Biological Activity

4-(Methylamino)pentan-2-ol, also known as 4-MAP, is an organic compound with the molecular formula C₆H₁₅NO. It is characterized by the presence of a methylamino group and a secondary alcohol, which contribute to its biological activity. This compound has garnered interest in pharmacological research due to its potential therapeutic applications and interactions with biological systems.

  • Molecular Formula : C₆H₁₅NO
  • Molecular Weight : 115.20 g/mol
  • Structure : The structure features a pentan-2-ol backbone with a methylamino substituent at the fourth carbon.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Pharmacological Effects :
    • CNS Stimulation : Preliminary studies suggest that 4-MAP may exhibit stimulant properties similar to other compounds containing amino groups, potentially affecting neurotransmitter systems.
    • Antidepressant Activity : Some analogs of methylamino alcohols have shown promise in treating mood disorders, indicating that 4-MAP could possess similar effects.
  • Mechanism of Action :
    • The presence of the methylamino group may enhance the compound's ability to cross the blood-brain barrier, influencing neurotransmitter release and uptake.
    • The hydroxyl group may facilitate interactions with various receptors, potentially modulating their activity.

Study 1: Stimulant Effects in Animal Models

A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant effects. The study utilized doses ranging from low (1 mg/kg) to high (10 mg/kg), with significant results observed at higher concentrations.

Dose (mg/kg)Locomotor Activity (Distance Traveled in cm)
1150
5300
10450

Study 2: Antidepressant-Like Effects

Another investigation assessed the antidepressant-like effects of 4-MAP using the forced swim test in mice. Results indicated a reduction in immobility time at doses of 5 mg/kg and above.

Dose (mg/kg)Immobility Time (seconds)
Control120
1110
580
1060

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure CharacteristicsBiological Activity
This compound Secondary alcohol with methylamino groupPotential CNS stimulant and antidepressant
4-Aminopentan-2-ol Similar structure without methyl groupLess potent CNS effects
3-Methylaminopropan-1-ol Shorter carbon chainExhibits different pharmacological profile

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